

A Technical Guide to the Spectral Analysis of 2,4-Difluorobenzonitrile

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Compound of Interest

Compound Name: 2,4-Difluorobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **2,4-Difluorobenzonitrile** (CAS No. 3939-09-1), a key building block in pharmaceutical and materials science. This document presents tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols to aid in the replication and interpretation of these results.

Chemical Structure and Properties

- IUPAC Name: **2,4-difluorobenzonitrile**
- Molecular Formula: $C_7H_3F_2N$ [1]
- Molecular Weight: 139.10 g/mol [1]
- Appearance: White crystalline solid [2]
- Melting Point: 47-49 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2,4-Difluorobenzonitrile**. The following data has been reported for 1H and ^{13}C NMR spectra.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of **2,4-Difluorobenzonitrile** shows seven distinct signals corresponding to the seven carbon atoms in the molecule.

Carbon Atom	Chemical Shift (δ) ppm
C1	98.4 (dd, J=29.3, 4.9 Hz)
C2	165.7 (dd, J=258.8, 12.2 Hz)
C3	105.5 (dd, J=28.3, 3.9 Hz)
C4	165.7 (dd, J=267.6, 13.2 Hz)
C5	134.8 (dd, J=11.2, 2.0 Hz)
C6	112.9 (dd, J=22.5, 3.9 Hz)
CN	113.8 (t, J=3.4 Hz)

Note: Data acquired on a Bruker AM-270 instrument. Coupling constants (J) are given in Hertz (Hz). The multiplicities (dd = doublet of doublets, t = triplet) arise from coupling with adjacent fluorine atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of **2,4-Difluorobenzonitrile** displays three signals in the aromatic region, corresponding to the three protons on the benzene ring.

Proton Atom	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) in Hz
H-3	7.25 - 7.15	m	
H-5	7.38 - 7.28	m	
H-6	7.84 - 7.75	m	

Note: 'm' denotes a multiplet. Due to the complex coupling with two fluorine atoms and other protons, the signals appear as multiplets.

Infrared (IR) Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum of **2,4-Difluorobenzonitrile** provides information about the vibrational modes of its functional groups. The spectrum was recorded in the region of 200-4000 cm^{-1} .

Wavenumber (cm^{-1})	Intensity	Vibrational Assignment
3085	Medium	C-H stretch
2235	Strong	$\text{C}\equiv\text{N}$ stretch
1615	Strong	C=C aromatic ring stretch
1580	Strong	C=C aromatic ring stretch
1510	Very Strong	C=C aromatic ring stretch
1440	Medium	C-H in-plane bend
1280	Strong	C-F stretch
1250	Strong	C-F stretch
1140	Strong	C-H in-plane bend
870	Strong	C-H out-of-plane bend
680	Medium	Ring deformation

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2,4-Difluorobenzonitrile** results in a molecular ion peak and several fragment ions, which are useful for confirming the molecular weight and aspects of the structure.

m/z	Relative Intensity (%)	Assignment
139	100.0	[M] ⁺ (Molecular Ion)
112	14.3	[M - HCN] ⁺
88	9.5	[C ₅ H ₂ F] ⁺
75	4.7	[C ₆ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.

NMR Spectroscopy Protocol

- Sample Preparation: A sample of **2,4-Difluorobenzonitrile** (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. [\[3\]](#)
- Data Acquisition:
 - For ¹H NMR, the spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[\[3\]](#)
 - For ¹³C NMR, the spectrum is referenced to the solvent signal (e.g., CDCl₃ at 77.0 ppm). [\[3\]](#)
 - Standard pulse sequences are used for both ¹H and ¹³C acquisitions.

FTIR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):

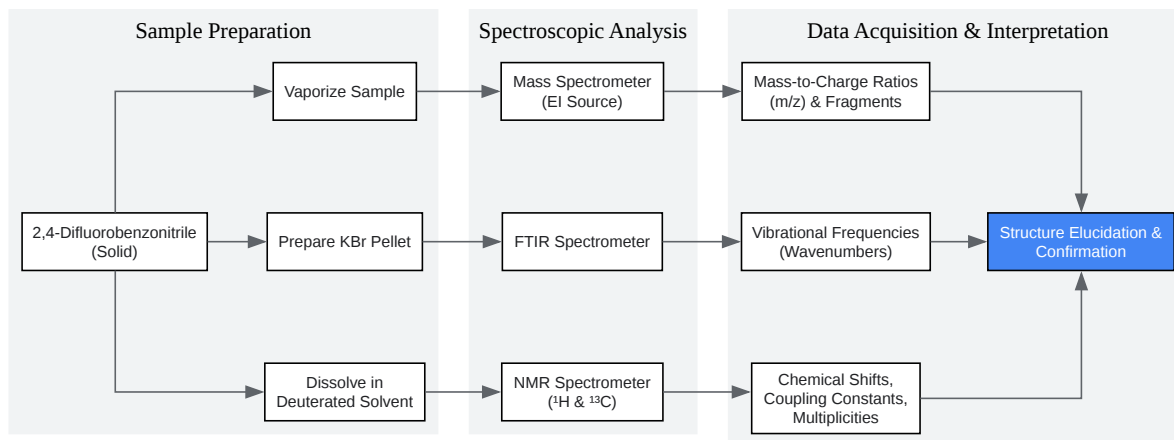
- Approximately 1-2 mg of solid **2,4-Difluorobenzonitrile** is finely ground in an agate mortar.
- The ground sample is mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
- The mixture is then compressed in a suitable die using a hydraulic press to form a transparent pellet.^[4]
- Instrumentation: The FTIR spectrum is recorded using a spectrometer, such as a Nicolet DX or Jasco FTIR/7000 model, over a range of 4000-400 cm^{-1} .
- Data Acquisition: A background spectrum of a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Mass Spectrometry Protocol

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC). The sample must be volatilized, which may require heating.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^{[5][6][7]}
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

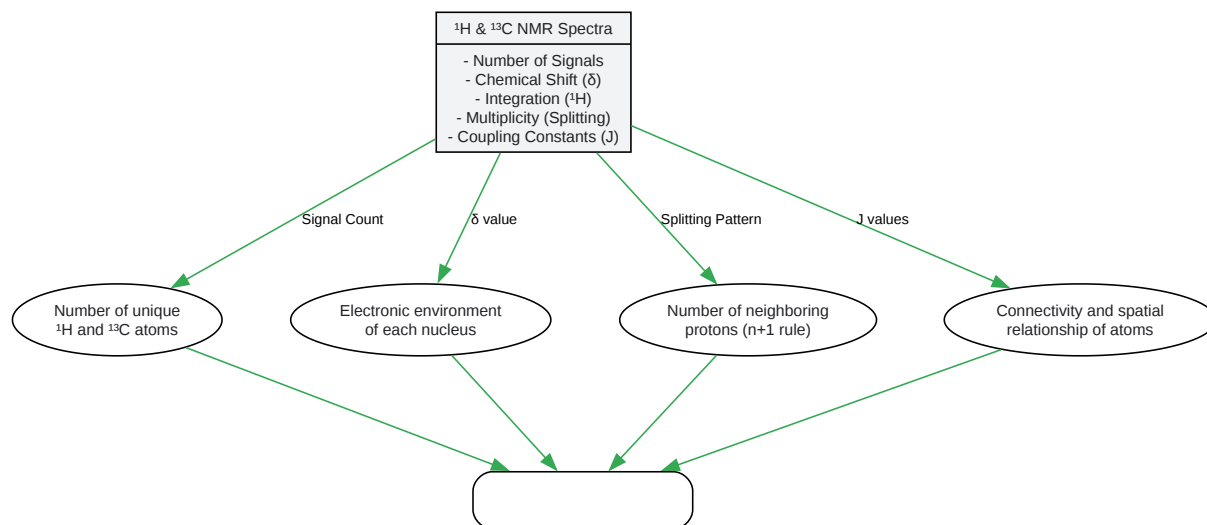
Logical Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the spectral analysis of **2,4-Difluorobenzonitrile**.



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Caption: Workflow for the comprehensive spectral analysis of **2,4-Difluorobenzonitrile**.



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Caption: Logical process for interpreting NMR data to confirm molecular structure.

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